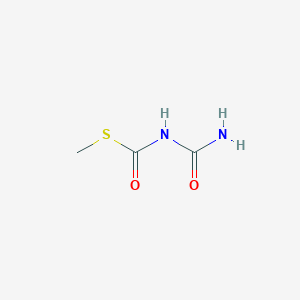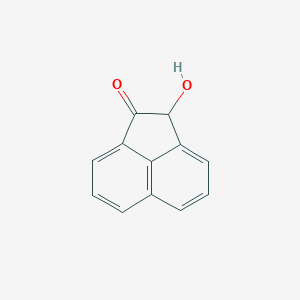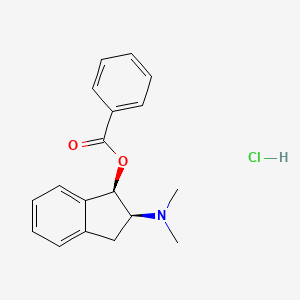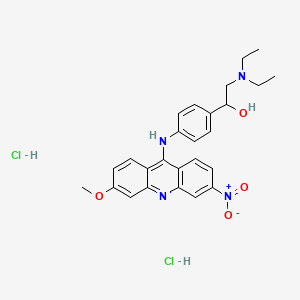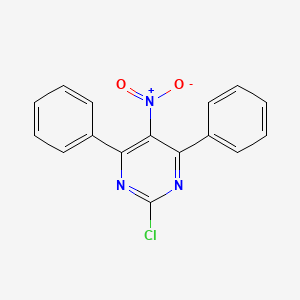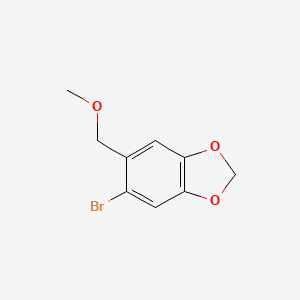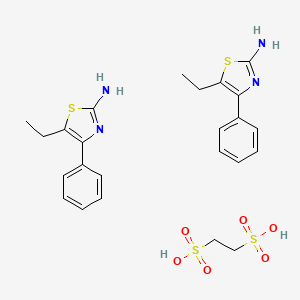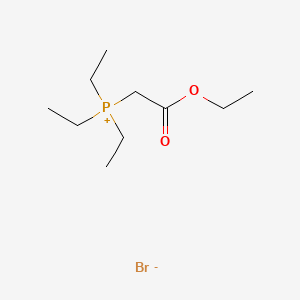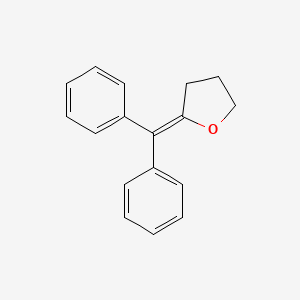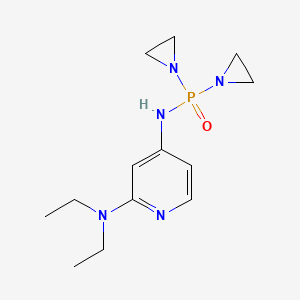
P,P-Bis(1-aziridinyl)-N-(2-diethylamino-4-pyridyl)phosphine amide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(1-aziridinyl)[(2-diethylamino-4-pyridyl)amino]phosphine oxide is a complex organophosphorus compound known for its unique chemical structure and versatile applications. This compound features aziridine rings, a diethylamino group, and a pyridyl group, all coordinated to a central phosphine oxide. Its structure imparts significant reactivity and functionality, making it valuable in various scientific and industrial fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(1-aziridinyl)[(2-diethylamino-4-pyridyl)amino]phosphine oxide typically involves the reaction of aziridine with a phosphine oxide precursor. The process often requires controlled conditions, including specific temperatures and pH levels, to ensure the correct formation of the aziridine rings and the attachment of the diethylamino and pyridyl groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process is designed to maximize yield and purity while minimizing by-products and waste. Advanced purification techniques, such as chromatography, are employed to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
Bis(1-aziridinyl)[(2-diethylamino-4-pyridyl)amino]phosphine oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different phosphine oxide derivatives.
Reduction: Reduction reactions can modify the aziridine rings or the phosphine oxide group.
Substitution: The aziridine rings and the diethylamino group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher-order phosphine oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
Bis(1-aziridinyl)[(2-diethylamino-4-pyridyl)amino]phosphine oxide has numerous applications in scientific research:
Wirkmechanismus
The mechanism of action of Bis(1-aziridinyl)[(2-diethylamino-4-pyridyl)amino]phosphine oxide involves its interaction with molecular targets through its reactive aziridine rings and phosphine oxide group. These interactions can lead to the formation of covalent bonds with target molecules, altering their structure and function. The compound’s ability to participate in various chemical reactions makes it a versatile tool in modifying biological and chemical systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azetidine: Another nitrogen-containing ring compound with different reactivity and applications.
Phosphine Oxides: A broad class of compounds with varying substituents and reactivity profiles.
Uniqueness
Bis(1-aziridinyl)[(2-diethylamino-4-pyridyl)amino]phosphine oxide stands out due to its combination of aziridine rings, a diethylamino group, and a pyridyl group coordinated to a phosphine oxide. This unique structure imparts distinct reactivity and functionality, making it valuable in applications where other similar compounds may not be suitable .
Eigenschaften
CAS-Nummer |
35981-55-6 |
|---|---|
Molekularformel |
C13H22N5OP |
Molekulargewicht |
295.32 g/mol |
IUPAC-Name |
4-N-[bis(aziridin-1-yl)phosphoryl]-2-N,2-N-diethylpyridine-2,4-diamine |
InChI |
InChI=1S/C13H22N5OP/c1-3-16(4-2)13-11-12(5-6-14-13)15-20(19,17-7-8-17)18-9-10-18/h5-6,11H,3-4,7-10H2,1-2H3,(H,14,15,19) |
InChI-Schlüssel |
QBBMSIHGKYMQDU-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C1=NC=CC(=C1)NP(=O)(N2CC2)N3CC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


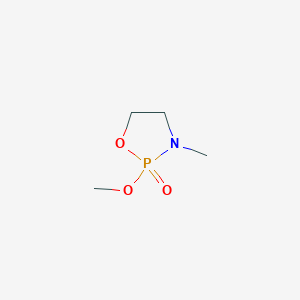
![(8R,9S,10S,13R,14S,17R)-10,13-Dimethyl-17-(6-methylheptan-2-yl)hexadecahydrospiro[cyclopenta[a]phenanthrene-3,2'-oxirane]](/img/structure/B14675585.png)
